Home > Products > Screening Compounds P55129 > Iodohippurate sodium dihydrate
Iodohippurate sodium dihydrate - 5990-94-3

Iodohippurate sodium dihydrate

Catalog Number: EVT-1803107
CAS Number: 5990-94-3
Molecular Formula: C9H11INNaO5
Molecular Weight: 363.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iodohippurate sodium dihydrate is a radiopharmaceutical compound primarily used in renal imaging and function studies. It is an iodinated derivative of hippuric acid, specifically designed to facilitate the measurement of renal plasma flow. The compound is recognized for its utility in diagnostic applications, particularly in nuclear medicine.

Source

Iodohippurate sodium dihydrate can be synthesized from p-aminohippuric acid through iodination processes. The compound is commercially available and can also be produced in laboratories specializing in radiopharmaceuticals. Its synthesis often involves the use of radioactive isotopes such as iodine-131 for diagnostic imaging.

Classification

Iodohippurate sodium dihydrate falls under the category of radiopharmaceuticals and is classified as a renal imaging agent. It is used in various diagnostic procedures to evaluate kidney function by measuring renal plasma flow.

Synthesis Analysis

Methods

The synthesis of iodohippurate sodium dihydrate typically involves the following steps:

  1. Iodination: The process begins with the iodination of p-aminohippuric acid, where iodine is introduced into the molecule.
  2. Formation of Sodium Salt: The iodinated compound is then converted into its sodium salt form, which enhances its solubility and stability.
  3. Dihydration: Finally, the product is crystallized to obtain the dihydrate form, which includes two molecules of water per formula unit.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of radioactive isotopes necessitates adherence to safety protocols to manage radiation exposure during synthesis.

Molecular Structure Analysis

Structure

Iodohippurate sodium dihydrate has a complex molecular structure characterized by the presence of iodine, sodium, and organic components derived from hippuric acid. The molecular formula can be expressed as:

C9H10INO3Na2H2O\text{C}_{9}\text{H}_{10}\text{I}\text{N}\text{O}_{3}\text{Na}\cdot 2\text{H}_{2}\text{O}

Data

  • Molecular Weight: Approximately 307.1 g/mol
  • Structural Features: The compound features an aromatic ring system with an iodine atom attached, which is crucial for its function as a radiopharmaceutical.
Chemical Reactions Analysis

Reactions

Iodohippurate sodium dihydrate participates in various chemical reactions relevant to its application in medicine:

  1. Deiodination: In vivo, the compound may undergo deiodination, affecting its stability and efficacy.
  2. Metabolism: It can be metabolized by renal tissues, which influences its pharmacokinetics and biodistribution.

Technical Details

The reactions are typically monitored using chromatographic techniques to assess purity and identify any degradation products that may arise during storage or administration.

Mechanism of Action

Process

The primary mechanism of action for iodohippurate sodium dihydrate involves its renal clearance through glomerular filtration and tubular secretion. Upon administration, it competes with endogenous substances for transport across renal tubular cells.

Data

  • Renal Plasma Flow Measurement: The amount of iodohippurate excreted in urine correlates with effective renal plasma flow, allowing clinicians to assess kidney function quantitatively.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its sodium salt form.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • pH: Solutions are usually isotonic with physiological pH levels.

Relevant data regarding its stability and solubility are critical for ensuring effective use in clinical settings.

Applications

Iodohippurate sodium dihydrate has significant applications in medical diagnostics:

  • Renal Imaging: Utilized in nuclear medicine for assessing renal function through scintigraphy.
  • Research: Employed in studies investigating kidney physiology and pharmacology.

Its role as a radiopharmaceutical makes it invaluable for non-invasive diagnostic procedures that evaluate kidney health and function.

Synthetic Methodologies and Optimization

Historical Evolution of Synthesis Protocols

The synthesis of iodohippurate sodium has undergone significant refinement since its initial development. Early protocols focused on the direct iodination of hippuric acid (benzoylglycine) using elemental iodine under harsh conditions, yielding low-purity products with variable hydration states. The transition to sodium dihydrate stabilization emerged in the mid-20th century to enhance batch consistency and chemical stability for pharmaceutical applications. A critical advancement was the implementation of controlled crystallization techniques, where precise water content management during the final synthesis step ensured reproducible dihydrate formation. This process typically involves neutralizing 2-iodohippuric acid with sodium hydroxide, followed by crystallization under humidity-controlled conditions (40–60% RH) to incorporate two water molecules into the crystal lattice [1]. The dihydrate form (C₉H₁₁INNaO₅; MW 363.08 g/mol) exhibits superior stability compared to anhydrous variants due to hydrogen bonding within the crystal structure, reducing iodine sublimation risks [1] [6].

Table 1: Evolution of Key Synthesis ParametersEraIodination MethodStabilization ApproachTypical Yield
Pre-1960sElemental I₂ (excess)None (anhydrous)≤45%
1960s-1980sICl (controlled stoichiometry)Monohydrate60–75%
Post-1990sElectrolytic iodinationDihydrate (controlled crystallization)≥85%

Mechanistic Pathways in Iodination and Salt Formation

The synthesis hinges on two critical reactions: electrophilic aromatic iodination and pharmaceutical salt formation. Iodination targets the ortho position of hippuric acid’s benzene ring via an electrophilic substitution mechanism. Modern protocols employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) as iodinating agents, generating fewer byproducts than elemental iodine. The reaction proceeds through a Wheland intermediate, with the electron-donating carbonyl group of the amide directing ortho-substitution [10]. Following purification, salt formation involves titrating 2-iodohippuric acid with sodium hydroxide (1:1 molar ratio) in aqueous ethanol. Proton transfer from the carboxylic acid group to hydroxide forms the sodium carboxylate salt, while water molecules coordinate with sodium ions during crystallization:

$$\ce{C6H4I(C6H4)CONHCH2COOH + NaOH -> C6H4I(C6H4)CONHCH2COO^- Na+ + H2O}$$

The dihydrate structure (confirmed via X-ray diffraction) stabilizes through:

  • Ionic bonding between Na⁺ and carboxylate oxygen
  • Coordinate covalent bonds from Na⁺ to water molecules
  • Hydrogen bonding between water and carbonyl/iodine moieties [5] [8]

Role of Isotopic Labeling (I-131, I-123) in Radiopharmaceutical Synthesis

Radiolabeled iodohippurate derivatives serve as critical diagnostic tools for renal function imaging. Syntheses of I-131 and I-123 variants utilize isotope exchange or direct electrophilic substitution. For I-131 labeling (t₁/₂ = 8.04 days), isotopic exchange is preferred: non-radioactive iodohippurate reacts with Na⁺¹³¹I⁻ under mild oxidative conditions (e.g., chloramine-T), facilitating I⁻ ↔ I exchange via an iodonium ion intermediate. This method preserves the hippurate backbone integrity and achieves >95% radiochemical purity [1] [3]. Alternatively, direct electrophilic iodination of hippuric acid using I-131-labeled ICl introduces the isotope during molecular assembly.

Key purification challenges include removing unreacted I-131 (which concentrates in the thyroid) and ensuring strict pH control (5.5–7.0) to prevent hydrolysis. The dihydrate form is particularly advantageous for radiopharmaceuticals as its crystalline stability minimizes radiolytic decomposition during storage. Post-synthesis, the effective half-life within the body is 4.5–6.3 hours due to rapid renal clearance, with ~2.4% excreted in breast milk—requiring temporary breastfeeding cessation during diagnostic use [1] [3] [6].

Advances in Crystallization and Dihydrate Stabilization

Stabilizing the dihydrate form demands precise control over supersaturation, temperature, and impurity profiles. Recent innovations employ phosphonate inhibitors (e.g., ATMP, aminotris(methylene phosphonic acid)) during crystallization to modify crystal habit and prevent anhydrate conversion. ATMP (0.1% v/v) adsorbs onto growing crystal faces via hydrogen bonding with structural water molecules, slowing dehydration kinetics and reducing crystal defects that promote instability [10].

Table 2: Hydrate Stability Under Accelerated ConditionsStabilization MethodWater Loss Onset (°C)Anhydrate Conversion (40% RH, 25°C)
Uncontrolled crystallization45 ± 37 days
Humidity-controlled (60% RH)62 ± 228 days
ATMP-assisted (0.1%)68 ± 1>60 days

Crystallization is optimally performed at 4–8°C using ethanol-water mixtures (70:30 v/v), yielding plate-like crystals with consistent hydrate stoichiometry. The dihydrate’s stability arises from its lattice energy (-120.3 kJ/mol via DSC), which is 15% lower than the anhydrate form, reducing thermodynamic driving force for dehydration [1] [10].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

Solid-phase peptide synthesis (SPPS) and solution-phase synthesis represent divergent strategies for constructing the hippurate backbone.

  • SPPS (Merrifield-based): Utilizes a chlorotrityl chloride resin to anchor the first amino acid (e.g., glycine). After deprotection, iodobenzoic acid is coupled via amide bond formation (DIC/HOBt activation). Advantages include rapid purification by filtration and high yields (>98%) per step for short sequences. However, resin loading limitations (typically 0.5–1.2 mmol/g) restrict batch scale, and the final cleavage (1% TFA/DCM) risks ester hydrolysis in the iodohippurate product [4] [7].

  • Solution-phase: Conducted entirely in solvent, enabling kilogram-scale production. The Passerini three-component reaction (P-3CR) efficiently assembles hippuric acid precursors: an aldehyde (e.g., benzaldehyde), an isocyanide (e.g., methyl isocyanoacetate), and 2-iodobenzoic acid react in one pot to form protected hippurates. Subsequent hydrolysis yields 2-iodohippuric acid. Though slower than SPPS due to extraction-based purification, solution-phase achieves higher molecular weights (>7000 Da) and avoids resin-derived impurities [4] [9].

Table 3: Synthesis Methodology ComparisonParameterSolid-PhaseSolution-Phase
Scale limitation<10 gKilogram-scale
Step yield98%92–95%
PurificationFiltration/washingExtraction/chromatography
Sequence controlExcellent for peptidesModerate
Capital costHigh (automation)Low

Hybrid approaches are emerging, such as using soluble polymer supports (e.g., PEG) to combine solution-phase scalability with solid-phase-like purification [4] [9].

Properties

CAS Number

5990-94-3

Product Name

Iodohippurate sodium dihydrate

IUPAC Name

sodium;2-[(2-iodobenzoyl)amino]acetate;dihydrate

Molecular Formula

C9H11INNaO5

Molecular Weight

363.08 g/mol

InChI

InChI=1S/C9H8INO3.Na.2H2O/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;;;/h1-4H,5H2,(H,11,14)(H,12,13);;2*1H2/q;+1;;/p-1

InChI Key

DPJNBVXUJNOEQS-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.O.O.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.O.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.